molecular formula C14H9F2NO4 B5762378 2,4-difluorobenzyl 3-nitrobenzoate

2,4-difluorobenzyl 3-nitrobenzoate

Cat. No.: B5762378
M. Wt: 293.22 g/mol
InChI Key: VGUGWQJGNCOQTG-UHFFFAOYSA-N
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Description

2,4-Difluorobenzyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms on the benzyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzyl 3-nitrobenzoate typically involves the esterification of 2,4-difluorobenzyl alcohol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Scientific Research Applications

2,4-Difluorobenzyl 3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of biologically active compounds.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-nitrobenzoate largely depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzyl ring. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability. These properties make it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluorobenzyl 3-nitrobenzoate is unique due to the combination of the electron-withdrawing nitro group and the electron-donating benzyl ring with fluorine substituents. This unique structure imparts specific reactivity and properties that are valuable in synthetic chemistry and materials science .

Properties

IUPAC Name

(2,4-difluorophenyl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO4/c15-11-5-4-10(13(16)7-11)8-21-14(18)9-2-1-3-12(6-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGWQJGNCOQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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